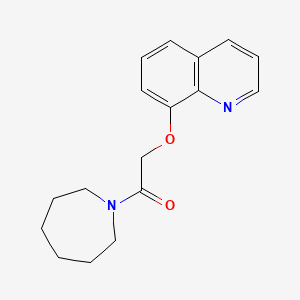
N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide, also known as CMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMAP is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. The inhibition of this interaction has been shown to have anti-cancer effects, making CMAP a promising candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide involves the inhibition of the c-Myc/Max protein-protein interaction. This interaction is essential for the transcriptional activity of c-Myc, which is a key regulator of cell growth and proliferation. By inhibiting this interaction, N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide can block the transcriptional activity of c-Myc and induce apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide can induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have anti-metastatic effects. N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide in lab experiments is its specificity for the c-Myc/Max protein-protein interaction. This allows for targeted inhibition of c-Myc activity, which may reduce the risk of off-target effects. However, one limitation of using N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of the c-Myc/Max interaction. Additionally, studies are needed to determine the optimal dosing and administration schedules of N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide in preclinical models of cancer. Further research is also needed to investigate the potential use of N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy.
In conclusion, N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is a promising small molecule inhibitor that has potential therapeutic applications in cancer therapy. Its specificity for the c-Myc/Max protein-protein interaction and minimal toxicity in normal cells make it an attractive candidate for further research and development.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide involves a multi-step process that includes the reaction of 5-chloro-2-methylbenzoyl chloride with pyrrolidine-2-one, followed by the addition of N,N-dimethylacetamide and triethylamine. This is then followed by the reaction with N-(2-aminoethyl)acetamide hydrochloride to yield the final product, N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide have been extensively studied in preclinical models of cancer. In vitro studies have shown that N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. In vivo studies have also demonstrated the anti-tumor effects of N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide in mouse models of breast cancer and lung cancer.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-9-4-5-10(14)7-11(9)15-12(17)8-16-6-2-3-13(16)18/h4-5,7H,2-3,6,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEIOGLMEXLCHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-1,6-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7510359.png)





![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7510385.png)
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7510390.png)

![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510404.png)

![Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7510448.png)

